(4-Bromo-3-fluorophenyl)hydrazine hydrochloride
Overview
Description
(4-Bromo-3-fluorophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C₆H₇BrClFN₂. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride typically involves the reaction of 4-bromo-3-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
Uniqueness
(4-Bromo-3-fluorophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The dual substitution pattern can influence the compound’s reactivity, binding affinity, and overall chemical behavior compared to its mono-substituted counterparts.
Biological Activity
(4-Bromo-3-fluorophenyl)hydrazine hydrochloride, with the molecular formula C₆H₇BrClFN₂ and a molecular weight of 241.49 g/mol, is an organic compound characterized by a hydrazine functional group substituted with bromine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent and in neuropharmacology.
Chemical Structure and Properties
The structure of this compound is defined by the following characteristics:
- Bromine atom at the para position (4-position) on the phenyl ring.
- Fluorine atom at the meta position (3-position).
- Hydrazine group , which is integral for its biological activity.
Table 1: Structural Characteristics of Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Bromoaniline | Contains bromine on aniline | Lacks hydrazine functionality |
3-Fluoroaniline | Contains fluorine on aniline | Lacks bromine substitution |
Phenylhydrazine | Basic structure without halogen substitutions | Simpler structure focused on hydrazine properties |
4-Chloro-3-fluorophenylhydrazine | Similar halogen substitutions | Chlorine instead of bromine |
4-Iodo-3-fluorophenylhydrazine | Contains iodine instead of bromine | Iodinated derivative with potential different reactivity |
The unique combination of bromine and fluorine in this compound may enhance its biological activity compared to other similar compounds.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Studies have demonstrated its efficacy against various cancer cell lines, primarily through mechanisms involving:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
- Inhibition of Cellular Proliferation : It effectively reduces the rate at which cancer cells multiply, contributing to its potential as a therapeutic agent.
Neuropharmacological Applications
In addition to its antitumor effects, this compound has shown promise in neuropharmacology. Its interactions with neurotransmitter systems suggest potential applications in treating neurological disorders. The hydrazine functional group can form covalent bonds with active sites on enzymes or receptors, modifying their activity and potentially leading to therapeutic outcomes.
The proposed mechanism of action for this compound includes:
- Covalent Bond Formation : The hydrazine moiety interacts with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity.
- Enhanced Binding Affinity : The presence of bromine and fluorine enhances the compound's specificity for certain molecular targets, potentially increasing its effectiveness as a drug candidate.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antitumor Efficacy :
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability through apoptosis induction.
- Results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates.
-
Neuropharmacological Research :
- Investigations into the compound's effects on neurotransmitter systems revealed alterations in receptor binding profiles, suggesting potential therapeutic applications in neurodegenerative diseases.
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFXALMOWDDZMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696747 | |
Record name | (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865705-44-8 | |
Record name | (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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